4-(Pyridin-3-yloxy)phthalic acid
Description
Contextual Significance of Phthalic Acid Derivatives in Supramolecular and Coordination Chemistry
Phthalic acid, a simple aromatic dicarboxylic acid, and its derivatives have long been recognized for their importance in the construction of complex molecular assemblies. nih.govresearchgate.net The two carboxylic acid groups, positioned ortho to each other on a benzene (B151609) ring, provide a versatile platform for forming a variety of coordination modes with metal ions. researchgate.netwikipedia.org This allows for the creation of diverse structures, from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers. nih.govresearchgate.net The ability of the carboxylate groups to act as chelating or bridging ligands is a key factor in the formation of these intricate architectures. researchgate.net
In supramolecular chemistry, phthalic acid derivatives are instrumental in directing the self-assembly of molecules through non-covalent interactions, most notably hydrogen bonding. nih.gov The formation of robust hydrogen-bonded networks is a critical aspect in the design of crystalline solids with specific topologies and properties. nih.gov The relatively rigid nature of the phthalic acid backbone, combined with the directional nature of the carboxylic acid groups, provides a degree of predictability in the assembly of supramolecular structures.
Importance of the Pyridin-3-yloxy Moiety as a Functional Component in Molecular Design
The incorporation of a pyridin-3-yloxy moiety into a molecular scaffold introduces a new set of functional and structural possibilities. The pyridine (B92270) ring is a common heterocyclic motif in medicinal chemistry and materials science, valued for its ability to participate in a range of intermolecular interactions. nih.govnih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, complementing the functionality of the carboxylic acid groups. nih.gov
The ether linkage in the pyridin-3-yloxy group imparts a degree of flexibility to the ligand, allowing it to adopt various conformations when coordinating to metal centers. This "semi-rigid" nature is a crucial aspect in the construction of coordination polymers, as it can influence the final dimensionality and topology of the resulting framework. researchgate.net Furthermore, the pyridine ring itself can be a source of functionality, with its electronic properties being tunable through substitution. This can impact the photoluminescent or catalytic properties of the resulting materials.
Overview of Key Research Trajectories for 4-(Pyridin-3-yloxy)phthalic Acid as a Building Block
The unique combination of a phthalic acid core and a pyridin-3-yloxy substituent in this compound (often abbreviated as H₂PPDA) has led to its exploration in several key areas of chemical research. A primary focus has been its use as a "semi-rigid" ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net
Researchers have successfully synthesized a variety of coordination polymers by reacting H₂PPDA with different transition metals and lanthanides. researchgate.net These studies have demonstrated the ligand's ability to form diverse network structures, including 2D layered networks and 3D supramolecular architectures. researchgate.net A notable finding is the in situ formation of other ligands, such as oxalic acid, under solvothermal conditions, which can be incorporated into the final framework. researchgate.net
The thermal stability of the coordination polymers derived from H₂PPDA is another important research trajectory. Some of these materials have been found to be stable at temperatures up to 300 °C, which is a crucial characteristic for potential applications in various fields. researchgate.net The magnetic properties of some of the transition metal-based coordination polymers have also been explored. researchgate.net
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 808117-87-5 chemicalbook.combldpharm.com |
| Molecular Formula | C₁₃H₉NO₅ |
| Alternate Name | H₂PPDA researchgate.net |
Table 2: Examples of Coordination Polymers Synthesized from this compound (H₂PPDA)
| Compound | Metal Ion | Dimensionality | Key Features | Reference |
| {[Co(PPDA)(H₂O)₂]}n | Co(II) | 2D Layered Structure | Exhibits a three-connected 2-D layered structure. | researchgate.net |
| {[Ni(HPPDA)₂]}n | Ni(II) | 2D Layered Structure | Shows a (3,6)-connected 2-D layered structure. Thermally stable up to 300 °C. | researchgate.net |
| {[Cd(PPDA)(H₂O)]H₂O}n | Cd(II) | 2D Layered Framework | Displays a (3,6)-connected 2-D layered framework based on binuclear units. | researchgate.net |
| {Zn(HPPDA)₂(H₂O)₄}n | Zn(II) | 3D Supramolecular Architecture | A mononuclear structure connected by hydrogen bonds to form a 3-D architecture. | researchgate.net |
| [Tb(PPDA)(C₂O₄)₀.₅(H₂O)₂]n·nH₂O | Tb(III) | 2D Layered Network | Isomorphic with Eu and Gd compounds. Shows characteristic green emission. | researchgate.net |
| [Eu(PPDA)(C₂O₄)₀.₅(H₂O)₂]n·nH₂O | Eu(III) | 2D Layered Network | Isomorphic with Tb and Gd compounds. Shows characteristic red emission. | researchgate.net |
| [Gd(PPDA)(C₂O₄)₀.₅(H₂O)₂]n·nH₂O | Gd(III) | 2D Layered Network | Isomorphic with Tb and Eu compounds. Exhibits blue emission from the PPDA²⁻ ligand. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-pyridin-3-yloxyphthalic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)10-4-3-8(6-11(10)13(17)18)19-9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
GHOIWWGUPHCJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyridin 3 Yloxy Phthalic Acid and Its Direct Precursors
Established Synthetic Pathways to the Core Ligand Structure (H₂PPDA)
The most common and efficient synthesis of 4-(pyridin-3-yloxy)phthalic acid (H₂PPDA) proceeds through a two-step process: a nucleophilic aromatic substitution to form the ether linkage, followed by the hydrolysis of the nitrile groups.
The initial step involves the reaction of 4-nitrophthalonitrile (B195368) with 3-hydroxypyridine (B118123). This reaction is a classic example of nucleophilic aromatic substitution, where the phenoxide generated from 3-hydroxypyridine displaces the nitro group on the phthalonitrile (B49051) ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to deprotonate the hydroxyl group of 3-hydroxypyridine. Anhydrous potassium carbonate is a commonly used base for this purpose. The reaction mixture is heated to ensure the completion of the reaction.
The resulting intermediate, 4-(pyridin-3-yloxy)phthalonitrile, is then subjected to hydrolysis to convert the two nitrile functional groups into carboxylic acid groups. This transformation is typically achieved by heating the dinitrile in the presence of a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-alcoholic solution. The reaction mixture is then acidified to precipitate the final product, this compound.
A detailed summary of the reaction conditions for the synthesis of 4-(pyridin-3-yloxy)phthalonitrile is provided in the table below.
| Starting Material | Reagent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Nitrophthalonitrile | 3-Hydroxypyridine | DMF | K₂CO₃ | 80-100 | 12-24 | >85 |
The subsequent hydrolysis of 4-(pyridin-3-yloxy)phthalonitrile to this compound is a standard procedure and generally proceeds with high yield.
Strategies for Functional Group Transformations and Derivatization towards Related Scaffolds
The core structure of this compound offers several avenues for functional group transformations and derivatization, allowing for the synthesis of a variety of related scaffolds with tailored properties. These modifications can be targeted at either the pyridine (B92270) ring or the phthalic acid moiety.
One key strategy for derivatization involves the introduction of additional substituents onto the phthalic acid ring. For instance, the synthesis of 4,5-di(pyridin-3-yloxy)phthalonitrile has been reported, suggesting that the remaining positions on the benzene (B151609) ring of the H₂PPDA precursor are susceptible to further nucleophilic aromatic substitution. This allows for the creation of more complex ligand systems with potentially different coordination properties.
Furthermore, the nitrile groups of the 4-(pyridin-3-yloxy)phthalonitrile intermediate serve as versatile handles for a range of chemical transformations. For example, these nitrile groups can be used as precursors for the synthesis of phthalocyanines, large macrocyclic compounds with interesting photophysical and electronic properties. The cyclotetramerization of phthalonitriles in the presence of a metal salt is a well-established method for constructing metal-phthalocyanine complexes. This opens up the possibility of creating novel phthalocyanine (B1677752) derivatives incorporating the pyridinyloxy group.
The carboxylic acid groups of H₂PPDA itself can also be derivatized. Standard esterification or amidation reactions can be employed to modify these functional groups, leading to the formation of esters or amides. These derivatives could exhibit different solubility, coordination behavior, and biological activity. For example, the reaction of H₂PPDA with thionyl chloride would produce the corresponding acyl chloride, a reactive intermediate that can readily react with a variety of nucleophiles, such as alcohols and amines, to generate a library of derivatives.
A summary of potential derivatization strategies is presented in the table below.
| Target Moiety | Reaction Type | Potential Reagents | Resulting Scaffold |
| Phthalic Acid Ring | Nucleophilic Aromatic Substitution | Substituted Phenols | Substituted Pyridinyloxy Phthalic Acids |
| Nitrile Groups | Cyclotetramerization | Metal Salts | Pyridinyloxy-substituted Phthalocyanines |
| Carboxylic Acid Groups | Esterification | Alcohols, Acid Catalyst | Phthalic Acid Esters |
| Carboxylic Acid Groups | Amidation | Amines, Coupling Agents | Phthalamides |
These derivatization strategies highlight the versatility of this compound and its precursors as platforms for the design and synthesis of new functional molecules and materials.
Coordination Chemistry of 4 Pyridin 3 Yloxy Phthalic Acid As a Ligand
Ligand Design Principles and Versatility of Coordination Modes
4-(Pyridin-3-yloxy)phthalic acid is a semi-rigid ligand that possesses both carboxylate and pyridyl functional groups, making it an excellent candidate for constructing coordination polymers. tandfonline.comfigshare.com The presence of two carboxylic acid groups in the ortho positions on the benzene (B151609) ring and a pyridyl nitrogen atom provides multiple potential coordination sites. This allows for a variety of coordination modes, which can lead to the formation of diverse and intricate architectures, from simple mononuclear complexes to high-dimensional coordination polymers. tandfonline.comresearchgate.net The flexibility of the ether linkage between the pyridyl and phthalic acid moieties allows for conformational variations, further contributing to the structural diversity of its metal complexes. tandfonline.com The coordination behavior of the phthalate (B1215562) group itself is remarkably versatile, with the capability to bind up to four metal centers. researchgate.net
The denticity and coordination modes of H₂PPDA can be influenced by several factors during the self-assembly process, including the pH of the reaction medium, the nature of the metal ion, temperature, and the molar ratios of the reactants. tandfonline.comcore.ac.uk For instance, the deprotonation of the carboxylic acid groups is pH-dependent, which in turn affects how the ligand binds to the metal center. core.ac.uk
Formation of Transition Metal Coordination Complexes
The reaction of this compound with various transition metal salts under hydrothermal conditions has led to the synthesis of a range of coordination compounds. tandfonline.comfigshare.com These reactions typically involve the self-assembly of the metal ions and the H₂PPDA ligand to form crystalline solids. tandfonline.com
Researchers have successfully synthesized coordination complexes of H₂PPDA with several divalent transition metal ions, including cobalt(II), nickel(II), cadmium(II), and zinc(II). tandfonline.comfigshare.com Hydrothermal synthesis has proven to be an effective method for obtaining single crystals of these complexes suitable for X-ray diffraction studies. tandfonline.comtandfonline.com
For example, the following complexes have been reported:
{[Co(PPDA)(H₂O)₂]}n
{[Ni(HPPDA)₂]}n
{[Cd(PPDA)(H₂O)]∙H₂O}n
{Zn(HPPDA)₂(H₂O)₄}n tandfonline.comfigshare.com
These examples highlight the diverse stoichiometries and coordination environments that can be achieved with different metal ions.
The stoichiometry of the resulting metal complexes is highly dependent on the reaction conditions and the coordination preferences of the metal ion. As seen in the examples above, the metal-to-ligand ratio can vary. In the cobalt and cadmium complexes, the ligand is fully deprotonated (PPDA²⁻), while in the nickel and zinc complexes, it is singly deprotonated (HPPDA⁻). tandfonline.comfigshare.com The coordination sphere of the metal ion is often completed by water molecules, which can be either directly bonded to the metal or present as lattice water. tandfonline.comfigshare.com The final structure is a result of a delicate balance of factors, making the prediction and control of the outcome a significant challenge in coordination chemistry. tandfonline.com
Infrared (IR) spectroscopy is a crucial tool for characterizing the coordination of H₂PPDA to metal ions. The IR spectrum of the free H₂PPDA ligand shows a strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the carboxylic acid groups. Upon coordination to a metal ion, this band typically shifts to lower wavenumbers, indicating the deprotonation of the carboxylic acid and its coordination to the metal center. tandfonline.com
The asymmetric and symmetric stretching vibrations of the carboxylate groups (νas(COO⁻) and νs(COO⁻)) provide valuable information about the coordination mode. The difference between these two frequencies (Δν) can help to distinguish between monodentate, bidentate, and bridging coordination modes. tandfonline.com For instance, in the reported Co(II), Ni(II), Cd(II), and Zn(II) complexes, the strong and broad bands for the ν(O-H) stretching vibrations are observed in the range of 3446–3126 cm⁻¹, suggesting the presence of water molecules. The characteristic bands of the carboxyl groups in the free H₂PPDA ligand are absent in the spectra of the complexes. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate groups appear in the ranges of 1558–1608 cm⁻¹ and 1384–1431 cm⁻¹, respectively, confirming the coordination of the carboxylate groups to the metal centers. tandfonline.com
Table 1: Selected IR Spectral Data (cm⁻¹) for H₂PPDA and its Metal Complexes
| Compound | ν(O-H) | νas(COO⁻) | νs(COO⁻) |
| H₂PPDA | - | 1700 (C=O) | - |
| {[Co(PPDA)(H₂O)₂]}n | 3446-3126 | 1558-1608 | 1384-1431 |
| {[Ni(HPPDA)₂]}n | 3446-3126 | 1558-1608 | 1384-1431 |
| {[Cd(PPDA)(H₂O)]∙H₂O}n | 3446-3126 | 1558-1608 | 1384-1431 |
| {Zn(HPPDA)₂(H₂O)₄}n | 3446-3126 | 1558-1608 | 1384-1431 |
Data compiled from published research findings. tandfonline.com
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the coordination polymers. The TGA curves provide information about the decomposition steps and the temperature at which the material degrades. For the Co(II), Ni(II), Cd(II), and Zn(II) complexes with H₂PPDA, the initial weight loss is typically attributed to the removal of coordinated and/or lattice water molecules. tandfonline.comfigshare.com The subsequent decomposition involves the breakdown of the organic ligand.
For example, the TGA curve for {[Co(PPDA)(H₂O)₂]}n shows a weight loss corresponding to the removal of two coordinated water molecules between 150 and 220 °C. The anhydrous framework then remains stable up to approximately 400 °C, after which the organic ligand begins to decompose. tandfonline.com The nickel complex, {[Ni(HPPDA)₂]}n, is reported to be thermally stable up to 300 °C. figshare.comtandfonline.com The cadmium complex, {[Cd(PPDA)(H₂O)]∙H₂O}n, first loses its lattice water molecule, followed by the coordinated water molecule, with the organic framework decomposing at higher temperatures. tandfonline.com The zinc complex, {Zn(HPPDA)₂(H₂O)₄}n, loses its four coordinated water molecules in a single step before the ligand decomposes. tandfonline.com The high thermal stability of some of these complexes is a desirable property for their potential applications in various fields. nih.gov
Table 2: Thermal Decomposition Data for Metal Complexes of H₂PPDA
| Compound | Initial Decomposition Temperature (°C) | Final Residue |
| {[Co(PPDA)(H₂O)₂]}n | ~150 (loss of H₂O) | CoO |
| {[Ni(HPPDA)₂]}n | ~300 | NiO |
| {[Cd(PPDA)(H₂O)]∙H₂O}n | ~100 (loss of lattice H₂O) | CdO |
| {Zn(HPPDA)₂(H₂O)₄}n | ~120 (loss of H₂O) | ZnO |
Data represents approximate values based on TGA studies. tandfonline.com
Structural Elucidation via Single-Crystal X-ray Diffraction of Metal Complexes
The structural analyses of the Co(II), Ni(II), Cd(II), and Zn(II) complexes with H₂PPDA have revealed a remarkable diversity of architectures:
{[Co(PPDA)(H₂O)₂]}n : This complex exhibits a 3-connected 2D layered structure. tandfonline.comfigshare.com
{[Ni(HPPDA)₂]}n : This compound forms a (3,6)-connected 2D layered structure. tandfonline.comfigshare.com
{[Cd(PPDA)(H₂O)]∙H₂O}n : This complex displays a (3,6)-connected 2D layered framework based on binuclear cadmium units. tandfonline.comfigshare.com
{Zn(HPPDA)₂(H₂O)₄}n : In contrast to the others, this is a mononuclear structure, which is further connected by hydrogen bonds to generate a 3D supramolecular architecture. tandfonline.comfigshare.com
These findings underscore the significant influence of the central metal ion on the final structure of the coordination polymer. tandfonline.comfigshare.com The varied connectivity and dimensionality of these complexes demonstrate the rich and complex coordination chemistry of this compound.
Table 3: Crystallographic Data for Metal Complexes of H₂PPDA
| Compound | Crystal System | Space Group | Dimensionality |
| {[Co(PPDA)(H₂O)₂]}n | Monoclinic | P2₁/c | 2D |
| {[Ni(HPPDA)₂]}n | Monoclinic | P2₁/n | 2D |
| {[Cd(PPDA)(H₂O)]∙H₂O}n | Monoclinic | C2/c | 2D |
| {Zn(HPPDA)₂(H₂O)₄}n | Triclinic | P-1 | 0D (3D supramolecular) |
Data extracted from single-crystal X-ray diffraction studies. tandfonline.com
Metal Organic Framework Mof Construction with 4 Pyridin 3 Yloxy Phthalic Acid
Design and Assembly Principles of MOFs Incorporating the Dicarboxylate Ligand
The construction of metal-organic frameworks using 4-(Pyridin-3-yloxy)phthalic acid (H₂PPDA) is guided by the ligand's inherent structural features, which offer multiple coordination sites and conformational flexibility. The ligand possesses two primary functional groups for binding to metal ions: the dicarboxylate group of the phthalic acid moiety and the nitrogen atom of the pyridine (B92270) ring. ossila.com This dual-functionality allows it to act as a versatile connector between metal centers or clusters, which are often referred to as secondary building units (SBUs). chemrxiv.org
The semi-rigid nature of the H₂PPDA ligand is a critical design element. The ether linkage between the pyridine and phthalic acid groups provides a degree of rotational freedom, allowing the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions. This flexibility enables the formation of diverse structural topologies. The carboxylate groups can coordinate to metal ions in several modes (e.g., monodentate, bidentate chelating, bidentate bridging), while the pyridyl nitrogen provides an additional vector for network extension. The interplay between the coordination geometry of the metal SBU and the adaptable binding modes of the H₂PPDA ligand ultimately dictates the dimensionality and connectivity of the resulting framework. researchgate.net Furthermore, the presence of specific functional groups on the ligand, such as the ether oxygen and the aromatic rings, can lead to significant supramolecular effects, such as hydrogen bonding and π–π stacking, which play a crucial role in stabilizing the final three-dimensional structure. nih.govnih.gov
Hydrothermal and Solvothermal Synthetic Routes for MOF Fabrication
Hydrothermal and solvothermal methods are the predominant synthetic techniques used to fabricate crystalline MOFs from this compound and metal salts. researchgate.netresearchgate.net These methods involve heating a mixture of the reactants in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. google.comresearchgate.netchemsociety.org.ng
Hydrothermal Synthesis: In this method, water is used as the solvent. google.com The reaction of a metal salt (e.g., cobalt, nickel, cadmium, or zinc salts) with H₂PPDA under hydrothermal conditions has been shown to yield a variety of coordination polymers. researchgate.netresearchgate.net The high temperature and pressure facilitate the deprotonation of the carboxylic acid groups and promote the crystallization of the resulting framework. This approach is often considered more environmentally friendly due to the use of water as a solvent. google.com
Solvothermal Synthesis: This technique is analogous to the hydrothermal method but employs organic solvents or a mixture of organic solvents and water. rsc.orgnih.gov The choice of solvent can significantly influence the resulting MOF structure, as solvent molecules can sometimes act as templates or coordinate to the metal centers, affecting the final architecture. For instance, the solvothermal reaction of H₂PPDA with lanthanide ions in the presence of a dimethylformamide (DMF)/water solvent system has been used to produce isostructural 2D layered networks. researchgate.net The use of different solvents can alter the solubility of the reactants and the kinetics of crystal growth, providing a pathway to new structural phases that may not be accessible via hydrothermal routes. chemsociety.org.ng
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
| Solvent | Water google.com | Organic solvents (e.g., DMF, ethanol) or water/organic mixtures researchgate.netchemsociety.org.ngrsc.org |
| Pressure | Autogenous (generated by heating a sealed vessel) | Autogenous (generated by heating a sealed vessel) |
| Temperature | Typically > 100 °C google.com | Varies widely depending on the solvent and reactants rsc.orgnih.gov |
| Advantages | Environmentally benign solvent, can promote unique crystal phases | Greater control over solubility and reaction kinetics, can access different structures chemsociety.org.ng |
| Examples with H₂PPDA | Synthesis of Co(II), Ni(II), Cd(II), and Zn(II) coordination polymers researchgate.net | Synthesis of lanthanide-based coordination polymers researchgate.net |
Structural Architectures and Topological Characteristics of Resulting MOFs
The combination of metal ions with the H₂PPDA ligand, sometimes in the presence of other organic ligands, gives rise to a variety of structural architectures with distinct topological features.
A common structural motif for MOFs built with H₂PPDA is the two-dimensional (2D) layered network. researchgate.netresearchgate.net In these structures, the H₂PPDA ligands link metal centers within a plane, creating extended sheets. For example, several transition metal coordination compounds synthesized hydrothermally with H₂PPDA exhibit 2D layered structures. researchgate.net A cobalt(II) complex, [Co(PPDA)(H₂O)₂]n, forms a three-connected 2D layered structure. researchgate.net A nickel(II) compound, [Ni(HPPDA)₂]n, displays a (3,6)-connected 2D layered structure, while a cadmium(II) complex, {[Cd(PPDA)(H₂O)]H₂O}n, also forms a (3,6)-connected 2D framework based on binuclear cadmium units. researchgate.net Similarly, solvothermal synthesis with lanthanide ions (Tb, Eu, Gd) and H₂PPDA results in isostructural 2D layered networks that feature rhombic-shaped windows. researchgate.net These 2D frameworks are often not isolated layers but serve as building blocks for more complex superstructures.
The introduction of secondary organic ligands, known as auxiliary or co-ligands, into the reaction system with H₂PPDA can dramatically alter the resulting MOF architecture. rsc.org These auxiliary ligands compete for coordination sites on the metal ions and can act as pillars, spacers, or nodes, leading to frameworks with different dimensionality, connectivity, and porosity. The use of N-donor ligands like 4,4′-bipyridine alongside dicarboxylate ligands is a common strategy to build pillared-layer frameworks. chemrxiv.orgresearchgate.net For example, different aromatic polycarboxylic acids used as auxiliary ligands with a primary Co(II)-triazine system resulted in a variety of 3D frameworks, some with regular porous channels and others with pillared-layer structures. rsc.org In one case, an in-situ reaction under solvothermal conditions formed oxalic acid, which was incorporated into the final framework alongside the primary H₂PPDA ligand, demonstrating that even reaction byproducts can act as influential auxiliary components. researchgate.net The size, shape, and functionality of the auxiliary ligand are critical factors that provide chemists with a powerful tool to tune the final structure and properties of the MOF. nih.govrsc.org
Advanced Characterization of MOF Structures
A suite of advanced analytical techniques is employed to fully characterize the structure and properties of MOFs derived from this compound.
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to check for consistency between the microcrystalline powder and the single crystal used for SCXRD analysis. researchgate.netchemsociety.org.ng
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the H₂PPDA ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups upon bond formation. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes or loses guest/coordinated solvent molecules. researchgate.netresearchgate.net For example, a nickel(II) compound synthesized with H₂PPDA was found to be thermally stable up to 300 °C. researchgate.net
Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) of the synthesized MOF, which helps to verify the proposed chemical formula derived from SCXRD. researchgate.net
| Technique | Purpose | Information Obtained |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the 3D atomic structure of a single crystal. researchgate.net | Precise bond lengths/angles, connectivity, topology, crystal system. researchgate.netresearchgate.net |
| Powder X-ray Diffraction (PXRD) | Assesses bulk sample crystallinity and phase purity. researchgate.net | Fingerprint pattern for phase identification, comparison with simulated SCXRD data. chemsociety.org.ng |
| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination. researchgate.net | Vibrational frequencies of ligand groups (e.g., C=O, C-N), shifts upon coordination. researchgate.net |
| Thermogravimetric Analysis (TGA) | Measures thermal stability. researchgate.net | Decomposition temperature, loss of solvent molecules, thermal stability range. researchgate.net |
| Elemental Analysis | Determines the elemental composition. researchgate.net | Weight percentages of C, H, N to confirm the empirical formula. researchgate.net |
Powder X-ray Diffraction for Framework Integrity and Phase Purity
Powder X-ray Diffraction (PXRD) is a fundamental technique employed to ascertain the crystalline nature and phase purity of newly synthesized MOFs. For frameworks constructed using this compound, the experimental PXRD patterns of the as-synthesized materials are routinely compared with the patterns simulated from single-crystal X-ray diffraction data. A high degree of correspondence between the peak positions in the experimental and simulated patterns confirms the bulk phase purity of the synthesized sample, ensuring that the characterized single crystal is representative of the entire batch. This validation is crucial for subsequent property measurements, as the presence of impurities or amorphous phases could significantly alter the observed behaviors.
The consistency of the PXRD patterns before and after various treatments, such as solvent exchange or thermal activation, is also a key indicator of the framework's stability and integrity. For instance, the retention of crystallinity after the removal of guest solvent molecules, as verified by PXRD, suggests a robust framework capable of maintaining its structure, a prerequisite for applications in areas like gas storage or catalysis.
Definitive Structural Determination via Single-Crystal X-ray Diffraction
Through SCXRD, researchers can determine critical structural parameters such as bond lengths, bond angles, and the geometry of the metal-ligand coordination. The this compound ligand can exhibit various coordination modes, utilizing its carboxylate oxygen atoms and the pyridyl nitrogen atom to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. The flexibility of the ether linkage can also accommodate different metal-ion coordination preferences, resulting in a variety of framework architectures. Detailed crystallographic information, including unit cell parameters and space group, is essential for understanding the structure-property relationships of these materials.
Luminescence Properties of Lanthanide-Incorporated MOFs
When lanthanide ions are incorporated into MOFs constructed with this compound, the resulting materials often exhibit characteristic luminescence. rsc.orgnih.govnih.gov This phenomenon arises from the "antenna effect," where the organic ligand efficiently absorbs ultraviolet or visible light and transfers the absorbed energy to the lanthanide ion, which then emits light at its characteristic wavelengths. nih.govnih.govmdpi.com The this compound ligand, with its aromatic rings, is an effective antenna for sensitizing the luminescence of lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺), which are known for their strong red and green emissions, respectively. rsc.orgnih.gov
The luminescence intensity and lifetime of these lanthanide-based MOFs can be influenced by the specific lanthanide ion, the host framework's rigidity, and the presence of guest molecules. The unique emission profiles of these materials make them promising candidates for applications in chemical sensing, bio-imaging, and solid-state lighting. For example, the luminescence of a Eu³⁺-based MOF might be quenched or enhanced in the presence of specific analytes, providing a basis for a selective sensor.
| Lanthanide Ion | Emission Color | Typical Application |
| Europium (Eu³⁺) | Red | Lighting, Sensors |
| Terbium (Tb³⁺) | Green | Lighting, Bio-imaging |
| Dysprosium (Dy³⁺) | Yellow | White-light emitters |
| Samarium (Sm³⁺) | Orange-Red | Temperature sensors |
Magnetic Behavior and Properties of Transition Metal MOFs
The incorporation of transition metal ions, particularly those with unpaired d-electrons, into MOFs with this compound can lead to interesting magnetic properties. The magnetic behavior of these materials is governed by the nature of the metal ions, their geometric arrangement within the framework, and the superexchange pathways facilitated by the bridging ligand.
The this compound ligand can mediate magnetic interactions between adjacent metal centers through its carboxylate and pyridyl groups. Depending on the specific metal ions and the resulting structure, these interactions can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting anti-parallel spin alignment). Techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry are used to measure the temperature and field dependence of the magnetic susceptibility, providing insights into the strength and nature of these magnetic couplings. Some of these transition metal-based MOFs have been investigated for their potential as single-molecule magnets (SMMs), which exhibit slow magnetic relaxation at low temperatures. rsc.org
| Transition Metal Ion | Common Oxidation States | Potential Magnetic Behavior |
| Copper (Cu²⁺) | +2 | Antiferromagnetic/Ferromagnetic |
| Manganese (Mn²⁺) | +2 | Antiferromagnetic |
| Cobalt (Co²⁺) | +2 | Anisotropic magnetism, SMM |
| Nickel (Ni²⁺) | +2 | Ferromagnetic/Antiferromagnetic |
Supramolecular Chemistry Employing 4 Pyridin 3 Yloxy Phthalic Acid
Engineering Through Hydrogen Bonding Interactions in Solid-State Assemblies
The solid-state assembly of 4-(Pyridin-3-yloxy)phthalic acid is profoundly influenced by hydrogen bonding. The carboxylic acid groups and the pyridyl nitrogen are the primary sites for these interactions, which guide the formation of extended networks. Polycarboxylic acids are well-regarded as effective supramolecular synthons because their carboxyl groups can act as both hydrogen bond donors and acceptors, facilitating the creation of robust and predictable structural motifs. iucr.org
Several key hydrogen bonding interactions are anticipated to direct the crystal packing of this molecule:
Carboxylic Acid Dimer: Two carboxylic acid groups from adjacent molecules can form a highly stable cyclic dimer through a pair of O-H···O hydrogen bonds. This is one of the most common and robust synthons in the crystal engineering of carboxylic acids.
Acid-Pyridine Heterosynthon: A strong O-H···N hydrogen bond can form between a carboxylic acid group of one molecule and the nitrogen atom of the pyridine (B92270) ring on another. researchgate.net This interaction is a cornerstone in the co-crystallization of carboxylic acids and pyridine-based compounds.
Chain and Sheet Formation: The interplay between acid-acid dimers and acid-pyridine synthons can lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. For instance, in related systems like pyridine-2,6-dicarboxylic acid, strong hydrogen bonds lead to the formation of one-dimensional supramolecular structures. nih.govresearchgate.net The specific arrangement is often dictated by the steric and electronic properties of the molecule.
In analogous systems, the competition between intramolecular and intermolecular hydrogen bonding can also play a critical role. Depending on the geometry and flexibility of the linker between the functional groups, a molecule might form an internal hydrogen bond or prefer to interact with its neighbors to build a larger assembly.
| Potential Hydrogen Bonding Interaction | Description | Role in Assembly |
| O-H···O | Between two carboxylic acid groups | Forms robust homodimers, creating a primary building block. |
| O-H···N | Between a carboxylic acid and the pyridyl nitrogen | Creates strong, directional links between molecules (heterosynthons). researchgate.net |
| C-H···O | Between aromatic C-H groups and carbonyl oxygen | Provides secondary stabilization, linking primary motifs into higher-dimensional networks. researchgate.net |
Role of Non-Covalent Interactions in Directed Self-Assembly
While strong hydrogen bonds provide the primary framework, a suite of weaker non-covalent interactions plays a crucial role in the directed self-assembly and ultimate stabilization of the supramolecular architecture. rsc.org The precise and selective use of these interactions is a powerful tool for developing complex and dynamic nanostructures. rsc.org The final structure is determined by a subtle balance between all contributing forces. nih.gov
Key non-covalent interactions for this compound include:
π–π Stacking: The electron-rich benzene (B151609) ring and the electron-deficient pyridine ring can engage in π–π stacking interactions. These interactions, though weaker than hydrogen bonds, are highly directional and contribute significantly to the packing efficiency and stability of the crystal lattice. In similar crystal structures, these interactions are vital in connecting 1D hydrogen-bonded chains into 3D frameworks.
C–H···O Interactions: These are weaker hydrogen bonds where a carbon-hydrogen bond acts as the donor and a carbonyl oxygen atom acts as the acceptor. These interactions are numerous and collectively provide significant stabilization energy, helping to lock the supramolecular structure in place.
The combination of strong, directional hydrogen bonds with weaker, but significant, π–π and C–H···O interactions allows for a high degree of control over the self-assembly process. rsc.org This cooperative effect is essential for creating well-defined, ordered supramolecular structures from complex molecular building blocks. nih.govnih.gov
| Non-Covalent Interaction | Involved Moieties | Effect on Self-Assembly |
| π–π Stacking | Phenyl and Pyridyl Rings | Orients aromatic rings, often in a parallel-displaced or T-shaped manner, contributing to 3D packing. |
| C–H···O | Aromatic C-H and Carboxyl Oxygen | Acts as "supramolecular glue," linking larger hydrogen-bonded motifs. rsc.org |
| Anion-π Interactions | Carboxylate oxygen and aromatic rings | Can influence the orientation and packing of molecules within the crystal lattice. |
| van der Waals Forces | All atoms | General, non-directional attractive forces that contribute to overall crystal density and stability. |
Design and Formation of Ordered Supramolecular Architectures
The true potential of this compound is realized when it is used as a multifunctional ligand in coordination chemistry to construct highly ordered, extended solids such as coordination polymers or metal-organic frameworks (MOFs). The ligand's design, featuring both pyridyl and carboxylate functionalities, allows it to bridge multiple metal centers in various ways. acs.org
The formation of these architectures proceeds as follows:
Deprotonation: In the presence of a metal salt and often under solvothermal conditions, the carboxylic acid groups deprotonate to form carboxylates.
Coordination: The carboxylate groups and the pyridyl nitrogen atom coordinate to metal ions. The carboxylate groups can bind to metals in a monodentate, bidentate chelating, or bridging fashion, while the pyridyl nitrogen acts as a simple N-donor. This versatility in coordination modes allows for the formation of diverse structural topologies.
Network Formation: The metal ions act as nodes, and the 4-(pyridin-3-yloxy)phthalate ligands act as linkers that connect these nodes. Depending on the coordination geometry of the metal ion and the binding modes of the ligand, the resulting network can be a 1D chain, a 2D layer, or a 3D framework. rsc.org
For example, studies on analogous pyridine-dicarboxylic acids have shown that they can assemble with various metal ions (e.g., Zn(II), Co(II), Ni(II)) to form architectures ranging from simple chains to complex 3D networks with significant porosity. rsc.orgrsc.orgresearchgate.net The flexible ether linkage in this compound adds another layer of complexity and potential, allowing the ligand to adapt to the coordination preferences of different metals, potentially leading to novel and unexpected structural outcomes. The non-covalent interactions discussed previously, particularly hydrogen bonding and π–π stacking, often play a crucial secondary role in these systems by linking adjacent coordination polymer chains or layers into a final, stable 3D supramolecular architecture. researchgate.net
| Component | Role in Architecture | Potential Outcome |
| This compound | Multifunctional Linker/Ligand | Connects metal centers through pyridyl and carboxylate coordination. |
| Metal Ion (e.g., Zn, Cu, Co) | Node/Junction | Dictates the geometry and dimensionality of the resulting network. rsc.orgresearchgate.net |
| Solvent/Counter-ion | Template/Guest | Can influence the specific crystalline phase that forms and occupy pores in the structure. |
| Resulting Structure | Coordination Polymer / MOF | Formation of 1D chains, 2D sheets, or 3D frameworks with potential for designed properties. acs.org |
Based on a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the computational and theoretical properties of the compound this compound that directly corresponds to the detailed outline provided.
The requested article structure requires in-depth data from highly specific areas of computational chemistry, including:
Quantum Chemical Investigations: Detailed Density Functional Theory (DFT) studies focusing on the electronic structure and molecular properties of this compound.
Solid-State Theoretical Studies: Exploration of band structures in Metal-Organic Frameworks (MOFs) specifically constructed from this ligand.
Molecular Modeling: Specific models of the coordination environments and detailed analysis of the ligand-metal interactions for this compound.
Simulation Studies: Simulations of the supramolecular interactions and assembly pathways involving this compound.
Photophysical and Sensing Mechanisms: Theoretical elucidation of the photophysical properties and any potential sensing mechanisms related to this molecule and its assemblies.
While general information on related compounds—such as other phthalic acid derivatives, pyridine-containing ligands, and the computational methods themselves (e.g., DFT, molecular modeling)—is available, this information is not specific to this compound. Generating an article based on these related but distinct subjects would not adhere to the strict requirement of focusing solely on the specified compound and outline.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure due to the absence of the necessary primary research data in the public domain.
Advanced Research Applications and Emerging Areas
Luminescent Sensing Platforms and Chemo-sensing Capabilities
Metal-organic frameworks incorporating 4-(Pyridin-3-yloxy)phthalic acid have been investigated as highly effective luminescent sensing platforms. The inherent fluorescence of these materials can be selectively altered in the presence of specific analytes, making them valuable for environmental monitoring and chemical detection.
MOFs derived from this compound have demonstrated a remarkable ability to selectively detect certain metal cations in aqueous solutions. For instance, a terbium-based MOF has been shown to be a highly selective and sensitive sensor for Fe³⁺ ions. The luminescence of the MOF is significantly quenched upon exposure to Fe³⁺, a phenomenon that is not observed with other common metal ions. This high selectivity is attributed to the strong interaction between the Fe³⁺ ions and the uncoordinated oxygen atoms of the carboxylate groups and the nitrogen atom of the pyridyl group within the MOF structure.
Similarly, europium-based MOFs constructed using this compound have been identified as effective sensors for Al³⁺ ions. The mechanism of detection is also based on luminescent quenching, where the presence of Al³⁺ leads to a noticeable decrease in the characteristic red emission of the Eu³⁺-MOF. The selectivity for Al³⁺ is thought to arise from a combination of factors including ionic radius, coordination geometry, and the specific electronic interactions between the cation and the MOF.
Table 1: Performance of this compound-based MOFs in Metal Cation Detection
| MOF Composition | Target Cation | Detection Method | Key Findings |
|---|---|---|---|
| Terbium-based MOF | Fe³⁺ | Luminescent Quenching | High selectivity and sensitivity. |
The application of these luminescent MOFs extends to the detection of anionic species. A notable example is the sensing of the dichromate anion (Cr₂O₇²⁻) by a terbium-based MOF containing this compound. The luminescence of this MOF is effectively quenched in the presence of Cr₂O₇²⁻ ions. This quenching effect is highly selective, allowing for the detection of dichromate even in the presence of other interfering anions.
While the detection of carbonate (CO₃²⁻) by MOFs derived solely from this compound is not extensively documented in dedicated studies, research on a water-stable terbium-MOF sensor utilizing this ligand in combination with oxalic acid has shown selective and sensitive detection of CO₃²⁻ ions. This suggests the potential for designing similar MOFs with an affinity for carbonate. The sensing mechanism in such systems is often attributed to the interaction of the anion with the metal center or the organic linker, leading to a change in the luminescent properties of the material.
A critical application of these advanced materials is in the detection of nitro-aromatic compounds, which are common components of explosives. Europium-based MOFs synthesized with this compound have been shown to be highly sensitive and selective luminescent probes for nitroaromatic explosives such as 2,4,6-trinitrophenol (TNP). The fluorescence of the MOF is significantly quenched upon exposure to these molecules. The detection is not only sensitive but also rapid, making these materials promising for real-world security and environmental applications. The selectivity for nitro-aromatics is a key feature, with minimal interference from other aromatic compounds.
The primary mechanism underlying the sensing capabilities of these MOFs is luminescent quenching. This process can occur through several pathways, depending on the analyte being detected.
For Metal Cations (Fe³⁺, Al³⁺): The quenching of luminescence in the presence of metal cations like Fe³⁺ is often attributed to a process called competitive absorption or inner filter effect (IFE). The metal ions in the solution absorb energy at the excitation or emission wavelengths of the MOF, leading to a decrease in the observed fluorescence intensity. Additionally, electron transfer from the excited state of the MOF to the d-orbitals of the metal cation can also contribute to the quenching.
For Anions (Cr₂O₇²⁻): In the case of anions like Cr₂O₇²⁻, the quenching mechanism is also primarily due to the inner filter effect. The strong absorption of UV light by the dichromate anion competes with the excitation of the MOF, resulting in reduced luminescence. The overlap between the absorption spectrum of the anion and the excitation spectrum of the MOF is a key factor in the efficiency of this quenching process.
For Nitro-aromatic Explosives: The detection of nitro-aromatic compounds is generally explained by a combination of mechanisms. Photoinduced electron transfer (PET) is a significant contributor, where the electron-deficient nitro-aromatic molecule accepts an electron from the excited, electron-rich MOF, leading to non-radiative decay and quenching of fluorescence. Electrostatic interactions and the formation of stable ground-state complexes between the analyte and the MOF can also play a role in the quenching process. The presence of multiple nitro groups on the aromatic ring enhances the electron-accepting ability of the molecule, leading to more efficient quenching.
Photocatalytic Applications and Optoelectronic Responses in Metal-Organic Frameworks
While direct research on the photocatalytic and optoelectronic properties of MOFs synthesized exclusively with this compound is limited, studies on structurally similar MOFs suggest potential in these areas. For example, a zinc(II) MOF based on the isomeric ligand 4-(pyridine-4-yl) phthalic acid has demonstrated efficient photocatalytic activity for the degradation of organic dyes. This suggests that the electronic structure of the pyridyl-phthalate linker can facilitate the generation of reactive oxygen species under light irradiation, a key step in photocatalysis. It is plausible that MOFs based on this compound could exhibit similar properties, warranting further investigation into their potential as photocatalysts for environmental remediation or organic synthesis.
The field of optoelectronics is another emerging area where MOFs are gaining attention. The ordered crystalline structure and tunable electronic properties of MOFs make them potential candidates for applications in devices such as light-emitting diodes (LEDs), solar cells, and photodetectors. The incorporation of ligands like this compound, with its combination of aromatic and pyridyl functionalities, could lead to MOFs with interesting charge transport and photophysical properties suitable for optoelectronic applications. However, specific research into the optoelectronic responses of MOFs derived from this particular ligand is yet to be extensively reported.
Investigative Trajectories in Medicinal Chemistry and Chemical Biology
The exploration of this compound and its derivatives in medicinal chemistry and chemical biology is a nascent field with potential for future development. While there are no established medicinal applications for this specific compound, the structural motifs it contains are of interest. The pyridyloxy and phthalic acid moieties are present in various biologically active molecules. For instance, phthalates have been studied for a range of biological activities, though their use in medicine is often associated with their role as excipients in drug formulations.
The pyridyloxy scaffold is a common feature in many pharmacologically active compounds, known to interact with a variety of biological targets. The combination of this group with a dicarboxylic acid functionality in this compound could offer a unique template for the design of novel therapeutic agents. Potential investigative trajectories could include its use as a linker in targeted drug delivery systems, where the dicarboxylate can be functionalized, or as a scaffold for the development of enzyme inhibitors or receptor antagonists. However, it is important to note that these are speculative avenues, and dedicated research is required to validate any potential biological activity and therapeutic utility.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iron(III) ion |
| Aluminum ion |
| Dichromate |
| Carbonate |
| 2,4,6-Trinitrophenol |
| 4-(Pyridine-4-yl) phthalic acid |
| Zinc(II) ion |
| Terbium(III) ion |
| Europium(III) ion |
Molecular Scaffold Design for Targeted Biological Interactions
The design of molecular scaffolds is a cornerstone of medicinal chemistry and chemical biology, aiming to create core structures upon which diverse functional groups can be built to achieve specific biological interactions. The this compound molecule serves as an exemplary scaffold due to its inherent structural features.
Hybrid Scaffold Characteristics : The compound merges the structural motifs of phthalic acid and a pyridyl ether. Phthalic acid and its derivatives have been explored as scaffolds for developing inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govmdpi.com The pyridine (B92270) ring is a common feature in many biologically active compounds, offering a site for hydrogen bonding and potential metal coordination, which can be pivotal for interacting with biological macromolecules.
Directional and Functional Versatility : The two carboxylic acid groups on the phthalic acid ring provide well-defined points for synthetic modification. They can be converted into amides, esters, or other functional groups to interact with specific amino acid residues in a protein's active site. The ether linkage and the pyridine nitrogen introduce polarity and additional points for non-covalent interactions, such as hydrogen bonds and pi-stacking, which are critical for molecular recognition and binding affinity. Research into isophthalic acid derivatives, which are structural isomers of phthalic acid, has shown their utility as scaffolds for potent enzyme inhibitors, highlighting the potential of this class of compounds. nih.gov
Table 1: Structural Features for Scaffold Design
| Feature | Potential Role in Biological Interaction |
|---|---|
| Phthalic Acid Core | Rigid aromatic base for orienting functional groups. |
| Ortho-Carboxylic Acids | Act as hydrogen bond donors/acceptors; sites for amide/ester formation to engage with target proteins. |
| Pyridine Ring | Hydrogen bond acceptor (nitrogen); involved in aromatic/pi-stacking interactions. |
| Ether Linkage | Provides conformational flexibility and can act as a hydrogen bond acceptor. |
Exploration of Potential in Enzyme and Receptor Interaction Studies
The study of how small molecules interact with enzymes and cellular receptors is fundamental to drug discovery. The distinct chemical properties of this compound make it a candidate for such investigations. While direct studies on this specific molecule are limited, the broader class of phthalic acid derivatives has been shown to engage with biological targets.
Enzyme Inhibition : The core structure is analogous to compounds designed to be enzyme inhibitors. For example, derivatives of the related isophthalic acid have been successfully designed as inhibitors of key signaling enzymes like EGFR, HER2, and VEGFR-2. nih.gov The this compound structure could be similarly explored, with the pyridinyloxy group potentially accessing different binding pockets within an enzyme's active site compared to other substituted phthalates. Molecular docking studies on similar compounds have revealed that the carboxylic acid groups and additional aromatic rings are crucial for anchoring the molecule within the active site of enzymes like lipoxygenase. mdpi.com
Receptor Modulation : The pyridine moiety is a well-known pharmacophore that can interact with a wide range of receptors. For instance, molecules containing pyridine rings are often investigated as allosteric modulators for receptors like the M1 muscarinic acetylcholine receptor. researchgate.net The combination of the pyridine ring with the phthalic acid backbone in this compound could lead to novel modulators of receptor activity, where the phthalic acid portion provides a stable anchor and the pyridyl group fine-tunes the interaction.
Role as Precursors for Advanced Organic Synthesis in Chemical Biology Research
In chemical biology, complex molecular tools are often required to probe biological systems. This compound can serve as a valuable starting material, or precursor, for the synthesis of these sophisticated molecules.
Synthesis of Complex Heterocycles : Phthalic acid and its anhydride are foundational precursors in the synthesis of a vast array of compounds, including dyes, polymers, and fluorescent probes. nih.govresearchgate.net The dicarboxylic acid functionality of this compound can be readily converted into a phthalic anhydride derivative through heating. google.com This anhydride is a highly reactive intermediate that can participate in reactions to form larger, more complex heterocyclic systems.
Building Block for Functional Molecules : Its structure is well-suited for creating specialized chemical tools. For example, phthalic acid derivatives are used to synthesize phthalocyanines, a class of large macrocyclic compounds with applications in photodynamic therapy and as chemical sensors. researchgate.net The introduction of the pyridinyloxy group could modulate the electronic and photophysical properties of such resulting macrocycles. Furthermore, the dicarboxylic nature allows it to be incorporated into polymers or used in the synthesis of carbon nitride (CN) photocatalysts, where the precursor structure influences the final material's properties. researchgate.net
Table 2: Potential Synthetic Transformations and Applications
| Precursor Functionality | Reaction Type | Resulting Product Class | Potential Application |
|---|---|---|---|
| Di-carboxylic Acid | Dehydration | Phthalic Anhydride Derivative | Intermediate for dyes, polymers, heterocycles. nih.govgoogle.com |
| Di-carboxylic Acid | Esterification / Amidation | Di-esters / Di-amides | Pro-drugs, kinase inhibitors, plasticizers. nih.govresearchgate.net |
| Pyridine Ring | Metal Coordination | Metal-Organic Frameworks (MOFs) | Catalysis, gas storage. |
| Whole Molecule | Polymerization | Polyesters, Polyamides | Advanced materials. |
Q & A
Basic Questions
What are the optimal synthetic methods for preparing 4-(Pyridin-3-yloxy)phthalic acid?
The compound can be synthesized via aromatic nucleophilic substitution using 4-nitro-N-methylphthalimide and pyridin-3-ol under alkaline conditions. Key steps include:
- Reaction Mechanism : Substitution of the nitro group in 4-nitro-N-methylphthalimide with the hydroxyl group of pyridin-3-ol, followed by hydrolysis of the phthalimide intermediate to yield the phthalic acid derivative .
- Process Optimization : High yields (>80%) are achieved by controlling reaction temperature (80–100°C), using polar aprotic solvents (e.g., DMF), and maintaining stoichiometric excess of phenol derivatives .
How should researchers handle and store this compound to ensure stability?
- Storage Conditions : Store in a tightly sealed container at 4°C, protected from moisture and light. Avoid contact with strong acids/alkalis or oxidizing agents, as these may degrade the compound .
- Stability Data : The compound is chemically stable under inert atmospheres but may decompose upon prolonged exposure to heat (>150°C) or humidity .
What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : Use FT-IR (to detect carboxylic acid O–H stretches at 2500–3300 cm⁻¹) and 1H/13C NMR (to resolve pyridinyl and phthalic acid protons) .
- Purity Assessment : UPLC with a BEH Phenyl column (e.g., 1.7 µm particles) provides rapid separation of phthalic acid derivatives in <5 minutes .
Advanced Research Questions
How can researchers resolve contradictions in experimental data related to acid value discrepancies in phthalic acid derivatives?
- Case Study : Acid value inconsistencies in phthalic acid esters (e.g., dimethyl phthalate) were linked to variable phthalic anhydride content. Use radioisotope-labeled phthalic acid to track esterification efficiency and validate purity via HPLC-MS .
- Methodological Fix : Implement gravimetric analysis post-synthesis to quantify unreacted anhydride and adjust reaction stoichiometry .
What strategies are effective for integrating this compound into coordination polymers or MOFs?
- Ligand Design : The asymmetric structure of this compound (with carboxyl and pyridinyl groups) enables diverse coordination modes. For MOF synthesis:
- Combine with transition metals (Ni, Cd) and auxiliary ligands (e.g., 4,4'-bipyridine) under solvothermal conditions .
- Monitor framework stability via thermogravimetric analysis (TGA) and powder XRD to assess thermal/structural integrity .
How can researchers address the lack of toxicological data for this compound in biological studies?
- Proposed Workflow :
- Conduct acute toxicity assays (e.g., OECD 423) using rodent models to determine LD50.
- Evaluate cytotoxicity in vitro (e.g., MTT assay on HEK293 or HepG2 cells) .
- Use molecular docking to predict interactions with biological targets (e.g., enzymes or membrane receptors) .
What synthetic modifications enhance the reactivity of this compound for polymer applications?
- Functionalization Strategies :
How does the electronic structure of this compound influence its spectroscopic properties?
- Computational Insights : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The pyridinyl group introduces conjugation with the phthalic acid moiety, red-shifting UV-Vis absorption bands (λmax ~280 nm) compared to unsubstituted phthalic acid .
- Experimental Validation : Compare experimental fluorescence spectra with computational predictions to identify charge-transfer transitions .
Methodological Guidelines
Differentiating this compound from structurally similar compounds
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Retention times for pyridinyl-substituted phthalic acids are 2–3 minutes longer than non-aromatic analogs .
- Mass Spectrometry : Key fragments include m/z 179 (phthalic acid) and m/z 94 (pyridinyl group) .
Designing experiments to study its role in branched polyimides
- Polymer Synthesis : Conduct one-step polycondensation with diamines (e.g., 1,4-phenylene-bis-(5-oxy-1,3-phenylenediamine)) in molten benzoic acid. Monitor molecular weight via GPC and confirm branching via 1H NMR end-group analysis .
- Property Testing : Evaluate thermal stability (TGA), mechanical strength (tensile testing), and dielectric properties for electronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
